1,3-Dithiane, 2-(2-chlorophenyl)-
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Overview
Description
1,3-Dithiane, 2-(2-chlorophenyl)- is an organosulfur compound with the molecular formula C10H11ClS2 It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group
Preparation Methods
1,3-Dithiane, 2-(2-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with 2-chlorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Dithiane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Umpolung Reactions: In the Corey-Seebach reaction, lithiated 1,3-dithianes act as nucleophilic acylating agents, allowing for the formation of various carbonyl compounds.
Scientific Research Applications
1,3-Dithiane, 2-(2-chlorophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(2-chlorophenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring provide sites for nucleophilic attack, while the 2-chlorophenyl group can participate in electrophilic substitution reactions . The compound’s reactivity is influenced by the polarizability of sulfur and the stability of the dithiane ring .
Comparison with Similar Compounds
1,3-Dithiane, 2-(2-chlorophenyl)- can be compared with other similar compounds such as:
1,3-Dithiane: The parent compound without the 2-chlorophenyl group.
1,3-Dithiolane: A similar compound where the dithiane ring is replaced by a dithiolane ring.
2-Methyl-1,3-dithiane: Another derivative of 1,3-dithiane with a methyl group instead of a 2-chlorophenyl group.
1,3-Dithiane, 2-(2-chlorophenyl)- stands out due to its unique combination of the dithiane ring and the 2-chlorophenyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
69849-09-8 |
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Molecular Formula |
C10H11ClS2 |
Molecular Weight |
230.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11ClS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 |
InChI Key |
GRGIOPQZMWKWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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